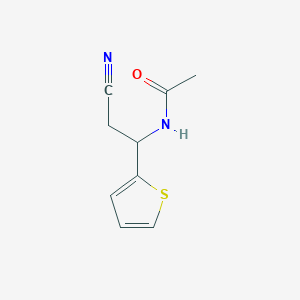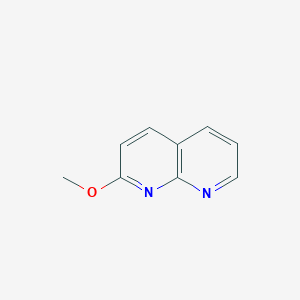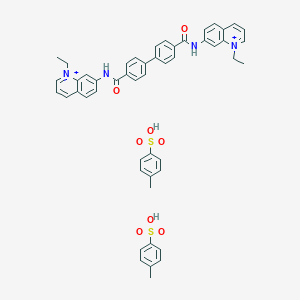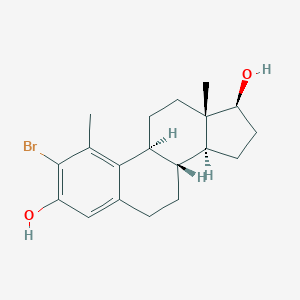
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide, also known as CETA, is a small organic molecule that has gained significant attention in the scientific community due to its potential use as a building block for various pharmaceuticals. CETA has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide is not fully understood. However, it has been proposed that N-(1-Cyano-1-(2-thienyl)ethyl)acetamide may exert its biological activities through the inhibition of various enzymes and proteins. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to reduce the production of inflammatory cytokines in macrophages. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B RNA-dependent RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its relatively simple synthesis method and its potential use as a building block for various pharmaceuticals. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biological activities, making it a versatile molecule for research purposes. However, the limitations of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. One potential future direction is the development of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide-based pharmaceuticals for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide and its potential toxicity. Furthermore, the synthesis method of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be optimized to improve the yield and purity of the compound. Overall, the research on N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has significant potential for the development of new pharmaceuticals and the understanding of various biological processes.
Méthodes De Synthèse
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with ethyl chloroacetate in the presence of triethylamine. The resulting intermediate is then reacted with cyanogen bromide to produce N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. The overall synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been the subject of various scientific research studies due to its potential use as a building block for various pharmaceuticals. N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
17770-30-8 |
|---|---|
Nom du produit |
N-(1-Cyano-1-(2-thienyl)ethyl)acetamide |
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
N-(2-cyano-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12) |
Clé InChI |
NJKMZAVDAFBTHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
SMILES canonique |
CC(=O)NC(CC#N)C1=CC=CS1 |
Synonymes |
N-[1-Cyano-1-(2-thienyl)ethyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)





![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)




